molecular formula C18H13N3O4 B416700 4-[2-(2-Pyridinylcarbonyl)carbohydrazonoyl]phenyl 2-furoate

4-[2-(2-Pyridinylcarbonyl)carbohydrazonoyl]phenyl 2-furoate

Cat. No.: B416700
M. Wt: 335.3g/mol
InChI Key: WHGZGSVMCJFTBI-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furancarboxylic acid [4-[[[oxo(2-pyridinyl)methyl]hydrazinylidene]methyl]phenyl] ester is a member of phenols and a benzoate ester.

Scientific Research Applications

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor. Moanță et al. (2013) investigated 4-(phenyldiazenyl)phenyl 2-furoate (PPF), a related azo-ester, as a corrosion inhibitor for carbon steel in saline waters. This study demonstrated that PPF could significantly decrease corrosion current densities, enhancing polarization resistance and inhibition efficiency up to 89.6% at certain concentrations (Moanță, Tutunaru, & Rotaru, 2013).

Thermal and Spectral Analysis

Another aspect of research focuses on the thermal and spectral analysis of similar compounds. Moanță et al. (2015) synthesized and characterized a novel furoate azodye using spectral and thermal methods, providing insights into the stability and decomposition properties of such compounds (Moanță, Samide, Rotaru, Ionescu, & Tutunaru, 2015).

Cellulose Derivative Synthesis

Köhler and Heinze (2007) explored the use of an ionic liquid medium for the homogeneous acylation of cellulose with 2-furoyl chloride, a process relevant to the synthesis of cellulose furoate. This study showed that cellulose furoates with varying degrees of substitution could be achieved under specific conditions, providing valuable information for the production of cellulose derivatives (Köhler & Heinze, 2007).

Biological Studies

In the biological context, the compound's derivatives have been studied for interaction with nucleic acids and proteins, as well as for antioxidant properties. Sathyadevi et al. (2012) synthesized transition metal complexes of N′-[phenyl(pyridin-2-yl)methylidene]furan-2-carbohydrazide, exhibiting significant antioxidant activity, with certain complexes showing superior biological activity (Sathyadevi, Krishnamoorthy, Jayanthi, Butorac, Cowley, & Dharmaraj, 2012).

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3g/mol

IUPAC Name

[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C18H13N3O4/c22-17(15-4-1-2-10-19-15)21-20-12-13-6-8-14(9-7-13)25-18(23)16-5-3-11-24-16/h1-12H,(H,21,22)/b20-12+

InChI Key

WHGZGSVMCJFTBI-UDWIEESQSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3

SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Pyridinylcarbonyl)carbohydrazonoyl]phenyl 2-furoate
Reactant of Route 2
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4-[2-(2-Pyridinylcarbonyl)carbohydrazonoyl]phenyl 2-furoate
Reactant of Route 3
4-[2-(2-Pyridinylcarbonyl)carbohydrazonoyl]phenyl 2-furoate

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